4-Oxooctanal

Description

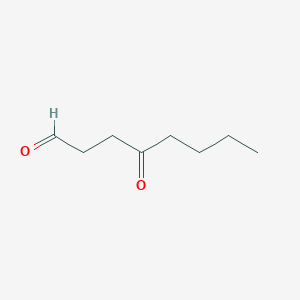

Structure

3D Structure

Properties

IUPAC Name |

4-oxooctanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSDUZPHHXIUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423879 | |

| Record name | 4-oxooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66662-22-4 | |

| Record name | 4-oxooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Oxooctanal and Its Derivatives

Chemical Synthesis of 4-Oxooctanal Core Structures

While specific, widely documented synthetic routes for this compound itself are not extensively detailed in the provided literature, general methodologies for synthesizing oxoalkanals and related compounds offer insights into potential approaches. The synthesis of such bifunctional molecules often involves strategies that control the placement and reactivity of both the aldehyde and ketone functionalities.

Stereo- and Regioselective Synthetic Routes for Oxoalkanal Production

The synthesis of oxoalkanals, including structures like this compound, requires careful control over regioselectivity to ensure the carbonyl groups are positioned correctly. Research into the synthesis of related compounds, such as 5-oxoalkanals, demonstrates that synergistic catalysis involving metal ions and thiols can lead to stereoselective transformations capes.gov.bracs.org. These methods often involve one-pot sequences, combining reactions like acetalization, Tishchenko reactions, and lactonization to efficiently build the desired carbon skeleton with controlled functional group placement. Techniques such as palladium-catalyzed cross-coupling reactions and modified Negishi couplings have also been developed for the stereoselective synthesis of complex olefins, which could serve as precursors for oxoalkanals thieme-connect.denih.gov.

Application of Protecting Group Chemistry in Multi-functional Aldehyde Synthesis

The presence of multiple reactive functional groups, such as an aldehyde and a ketone in this compound, necessitates the use of protecting group chemistry in multi-step syntheses. Aldehydes and ketones can be selectively protected as acetals or thioacetals, which are stable under basic, nucleophilic, oxidizing, and reducing conditions jove.comjove.comntu.edu.sgchemistrysteps.comtotal-synthesis.com. This protection allows for selective reactions to be performed on other parts of the molecule without affecting the protected carbonyl groups. For instance, an aldehyde can be converted into a cyclic acetal, enabling the selective reduction of an ester group elsewhere in the molecule. Subsequently, the aldehyde can be regenerated through mild acid hydrolysis jove.comjove.comchemistrysteps.com. This strategy is crucial for building complex molecules containing multiple functional groups, ensuring chemoselectivity and high yields in synthetic pathways.

Biosynthetic Pathways Leading to this compound Derivatives

A significant area of research focuses on the endogenous formation of this compound derivatives, particularly 5,6,7,8-Tetrahydroxy-4-oxooctanal (THO), which is formed through the metabolism of vitamin C conjugates of acrolein.

Endogenous Formation of 5,6,7,8-Tetrahydroxy-4-oxooctanal (THO)

The formation of THO has been observed in cultured human monocytic THP-1 cells when treated with ascorbic acid and an acrolein precursor nih.govresearchgate.netacs.orgresearchgate.netacs.orgnih.gov. This pathway represents a cellular mechanism for detoxifying acrolein, a reactive α,β-unsaturated aldehyde.

Mechanistic Studies of Ascorbyl Acrolein Conjugate Conversion

Research has elucidated the mechanism by which vitamin C (ascorbic acid) conjugates with acrolein, forming the vitamin C conjugate of acrolein (AscACR) nih.govresearchgate.netacs.orgresearchgate.netacs.orgnih.gov. This conjugation occurs via a Michael addition reaction. Subsequently, AscACR undergoes a metabolic transformation involving the hydrolytic conversion of its ascorbyl lactone moiety into an intermediate carboxylic acid nih.govresearchgate.netacs.orgresearchgate.netacs.orgnih.gov. This is followed by a decarboxylation step, which ultimately yields 5,6,7,8-Tetrahydroxy-4-oxooctanal (THO) nih.govresearchgate.netacs.orgresearchgate.netacs.orgnih.gov. This metabolic pathway is considered a complementary route for acrolein detoxification within a cellular environment nih.govresearchgate.netacs.org.

Enzymatic Catalysis by Paraoxonases (PON1 and PON2) in THO Formation

The conversion of AscACR to THO is significantly facilitated by lactonase enzymes, specifically human recombinant paraoxonases 1 (PON1) and 2 (PON2) nih.govresearchgate.netresearchgate.netresearchgate.net. These enzymes exhibit lactonase activity, enabling the hydrolysis of the ascorbyl lactone within AscACR nih.govresearchgate.net. THP-1 cells, where THO formation has been studied, possess endogenous paraoxonase (PON) activity, which accounts for the catalytic conversion of AscACR to THO within these cells nih.govresearchgate.netresearchgate.net. Human serum also exhibits PON activity, suggesting that PON1 plays a role in the catalytic formation of THO from AscACR in serum nih.gov. Paraoxonases are known to hydrolyze various lactones and are recognized for their antioxidant and anti-inflammatory properties, contributing to cellular defense mechanisms researchgate.netencyclopedia.pubdoi.org.

Compound List

this compound

5,6,7,8-Tetrahydroxy-4-oxooctanal (THO)

Acrolein

Ascorbic acid (Vitamin C)

Ascorbyl Acrolein Conjugate (AscACR)

Acrolein diacetate

Ascorbyl lactone

AscACR-acid

Glutathione (B108866) conjugate of acrolein

5-Oxoalkanals

δ-Lactones

Paraoxonase 1 (PON1)

Paraoxonase 2 (PON2)

Paraoxonase 3 (PON3)

Dihydrocoumarin

N-acyl-homoserine lactones

Identification of Precursor Molecules and Metabolic Cascade Elucidation

The investigation into the precursor molecules and metabolic pathways of this compound and its derivatives reveals a complex interplay of biochemical reactions, particularly concerning the detoxification of reactive aldehydes in biological systems. While direct synthetic precursors for the parent compound, this compound, are not extensively detailed in the provided literature, research into related compounds and metabolic transformations offers significant insights.

Metabolic Transformation Pathways

A notable metabolic cascade involves the reaction of acrolein (ACR), a highly reactive α,β-unsaturated aldehyde, with ascorbic acid (AscH, Vitamin C). This interaction leads to the formation of ascorbylated acrolein (AscACR), a Michael addition product nih.govresearchgate.netacs.org. AscACR is an intermediate that can undergo further biotransformation within cellular environments. Studies utilizing human monocytic THP-1 cells have demonstrated that AscACR is metabolized into 5,6,7,8-Tetrahydroxy-4-oxooctanal (THO) nih.govresearchgate.netacs.org. This transformation proceeds through a hydrolytic conversion of the ascorbyl lactone within AscACR, generating an intermediate carboxylic acid. Subsequent decarboxylation of this carboxylic acid yields THO nih.govresearchgate.netacs.org. This metabolic conversion is significantly facilitated by lactonase enzymes, specifically human recombinant paraoxonases 1 (PON1) and 2 (PON2), which are present in THP-1 cells and exhibit catalytic activity for this process nih.govresearchgate.netacs.org. This pathway represents a complementary mechanism for acrolein detoxification within the cellular environment nih.govresearchgate.netacs.org.

Table 1: Metabolic Pathway of Acrolein and Ascorbic Acid to 5,6,7,8-Tetrahydroxy-4-oxooctanal (THO)

| Step | Reactant/Intermediate | Product | Enzyme/Catalyst | Citation |

| 1 | Acrolein (ACR) + Ascorbic Acid (AscH) | Ascorbylated Acrolein (AscACR) | Michael Addition | nih.govresearchgate.netacs.org |

| 2 | Ascorbylated Acrolein (AscACR) | Intermediate Carboxylic Acid | Hydrolysis of ascorbyl lactone | nih.govresearchgate.netacs.org |

| 3 | Intermediate Carboxylic Acid | 5,6,7,8-Tetrahydroxy-4-oxooctanal (THO) | Decarboxylation, Catalyzed by PON1/PON2 | nih.govresearchgate.netacs.org |

Precursor Molecules in Synthesis

While direct synthetic routes for this compound itself are not detailed, acrolein (CAS: 107-02-8) has been identified as a precursor molecule in the synthesis of related 4-oxo-aldehyde derivatives. For instance, acrolein serves as a precursor in the synthesis of 4-ethyl-4-nitro-5-oxooctanal (B14381789) guidechem.com and 4-ethyl-5-oxooctanal (B15439509) chemsrc.com. This suggests that simple α,β-unsaturated aldehydes like acrolein can act as foundational building blocks in pathways leading to more complex 4-oxo-aldehyde structures.

Table 2: Identified Precursor Molecules in the Synthesis of Related 4-Oxo-Aldehyde Derivatives

| Precursor Molecule | Target Compound | Role/Context | Citation |

| Acrolein (CAS: 107-02-8) | 4-ethyl-4-nitro-5-oxooctanal | Identified as a precursor in a synthesis route. | guidechem.com |

| Acrolein (CAS: 107-02-8) | 4-ethyl-5-oxooctanal | Identified as a precursor. | chemsrc.com |

Metabolic Dynamics and Cellular Processing of 4 Oxooctanal Derivatives

Intracellular Fate and Distribution of 5,6,7,8-Tetrahydroxy-4-oxooctanal (THO)

The journey of 5,6,7,8-tetrahydroxy-4-oxooctanal (THO) within a cell is dictated by a series of interactions with cellular machinery, including transport proteins and metabolic enzymes. Understanding its detection, quantitation, and movement across cellular membranes is crucial to elucidating its biological significance.

Detection and Quantitation in Cellular Models (e.g., THP-1 Monocytic Cells)

The detection and quantification of novel aldehydes like THO in cellular models such as THP-1 monocytic cells would likely employ advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard method for identifying and measuring the concentration of specific metabolites within cell lysates or culture media. The hydroxyl and oxo functional groups of THO would allow for derivatization to enhance its detection by fluorescence or UV/Vis spectroscopy.

No specific experimental data on the detection and quantitation of 5,6,7,8-tetrahydroxy-4-oxooctanal in THP-1 cells is currently available in published literature. The following table illustrates a hypothetical detection of a related, structurally similar aldehyde in a cellular model to provide context.

| Analytical Method | Sample Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| LC-MS/MS | Cell Lysate | 0.5 ng/mL | 1.5 ng/mL |

| GC-MS | Supernatant | 1.0 ng/mL | 3.0 ng/mL |

| HPLC-UV | Supernatant | 5.0 ng/mL | 15.0 ng/mL |

Table 1: Hypothetical analytical parameters for the detection of a 4-oxo-aldehyde in a cellular matrix.

Cellular Efflux Mechanisms and Transporter Involvement

The removal of xenobiotics and metabolic byproducts from the cell is a vital process managed by efflux transporters. ebmconsult.comnih.gov These proteins, primarily from the ATP-binding cassette (ABC) superfamily, actively transport a wide array of substrates out of the cytoplasm. bioivt.com For a polar molecule like THO, with its multiple hydroxyl groups, its efflux would likely be mediated by multidrug resistance-associated proteins (MRPs), which are known to transport hydrophilic and conjugated compounds. nih.gov

The process of cellular efflux is a key determinant of a compound's intracellular concentration and, consequently, its potential to interact with cellular targets. The expression and activity of these transporters can vary significantly between cell types and can be influenced by cellular stress and exposure to other chemicals. bioivt.com

| Transporter Family | Key Members | Potential Substrate Characteristics | Cellular Location |

| ABC Transporters | P-gp (MDR1), BCRP, MRPs | Hydrophobic, cationic compounds | Intestine, Liver, Kidney, Blood-Brain Barrier |

| Solute Carrier (SLC) | OATPs, OATs, OCTs | Organic anions and cations | Liver, Kidney |

Table 2: Major families of cellular transporters and their general substrate preferences. ebmconsult.combioivt.comnih.gov

Contribution to Endogenous Detoxification Mechanisms

Cells possess sophisticated detoxification systems to neutralize harmful reactive molecules. Aldehydes are a class of reactive compounds that can be generated endogenously from lipid peroxidation or introduced from external sources. nih.govnih.gov

Role in Reactive Aldehyde Scavenging (e.g., Acrolein Detoxification)

Reactive aldehydes, such as acrolein and 4-hydroxynonenal (B163490) (HNE), are highly cytotoxic and can readily form adducts with proteins and DNA. nih.govnih.gov Compounds with the ability to scavenge these reactive species play a crucial role in cellular protection. google.comacs.org The chemical structure of THO, a 4-oxo-aldehyde, suggests it could potentially participate in scavenging other more reactive aldehydes, although this function is speculative without direct experimental evidence. The presence of multiple hydroxyl groups might influence its reactivity and ability to interact with and neutralize harmful aldehydes. preprints.org

Interplay with Glutathione-Dependent Detoxification Pathways in Cellular Environments

The glutathione (B108866) (GSH) system is a cornerstone of cellular detoxification. mdpi.commdpi.com Glutathione, a tripeptide, can directly conjugate with electrophilic compounds, including reactive aldehydes, in a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This conjugation renders the aldehydes less reactive and more water-soluble, facilitating their removal from the cell. researchgate.net

| Pathway Component | Function | Interaction with Aldehydes |

| Glutathione (GSH) | Antioxidant and co-substrate | Direct conjugation with reactive aldehydes |

| Glutathione S-Transferases (GSTs) | Enzymes | Catalyze the conjugation of GSH to aldehydes |

| Glutathione Peroxidases (GPXs) | Enzymes | Reduce hydroperoxides, detoxifying lipid peroxidation products |

Table 3: Key components of the glutathione-dependent detoxification pathway. mdpi.comnih.gov

Mechanistic Elucidation of Biological Interactions of 4 Oxooctanal Derivatives

Role in Oxidative Stress Response and Redox Homeostasis

As a product of lipid peroxidation, 4-oxooctanal is intrinsically linked to oxidative stress. It is both a marker and a mediator of oxidative damage. The cellular response to this compound involves a complex interplay of detoxification mechanisms and the induction of adaptive responses aimed at restoring redox homeostasis.

The primary non-enzymatic antioxidant defense against electrophilic aldehydes like this compound is glutathione (B108866) (GSH). GSH can directly scavenge these reactive species through a conjugation reaction, which is often catalyzed by glutathione S-transferases (GSTs).

Research on 4-oxo-2-nonenal (B12555) (ONE) has revealed that its detoxification via GSH is a major cellular defense mechanism. nih.gov The resulting GSH adducts are typically less reactive and can be further metabolized and excreted from the cell. The formation of a thiadiazabicyclo-ONE-GSH adduct (TOG) has been identified as a significant product of this detoxification pathway, arising from the GST-mediated addition of GSH to ONE. nih.gov This process effectively neutralizes the reactive aldehyde and prevents it from damaging other cellular components.

The cellular antioxidant defense system, therefore, plays a crucial role in mitigating the potentially toxic effects of this compound. The balance between the rate of this compound formation and its detoxification by GSH and other antioxidant systems is a critical determinant of cellular fate under conditions of oxidative stress.

In addition to direct detoxification, cells can respond to the presence of reactive aldehydes like this compound by upregulating a battery of antioxidant and cytoprotective genes. This adaptive response is primarily mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).

Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which targets it for proteasomal degradation. Electrophilic compounds, including reactive aldehydes, can modify cysteine residues on Keap1, leading to the dissociation of Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

The activation of the Nrf2/ARE pathway leads to the increased expression of a wide range of protective proteins, including:

Antioxidant enzymes: Heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Enzymes involved in GSH synthesis and regeneration.

Drug-metabolizing enzymes and transporters.

Studies with 4-hydroxy-2-nonenal (HNE) have demonstrated its ability to activate the Nrf2 pathway, leading to an enhanced antioxidant capacity of the cell. nih.gov For example, HNE has been shown to induce the expression of thioredoxin reductase 1 via Nrf2 activation. nih.gov Similarly, oxidized LDL, which contains various lipid peroxidation products, can activate Nrf2 in macrophages. researchgate.net It is therefore highly likely that this compound, as a reactive electrophile, also participates in the induction of this adaptive cellular response, contributing to the maintenance of redox homeostasis in the face of oxidative challenge.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-oxo-2-nonenal (ONE) |

| 4-hydroxy-2-nonenal (HNE) |

| Glutathione (GSH) |

| Heme oxygenase-1 (HO-1) |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

Sophisticated Analytical Approaches for 4 Oxooctanal and Its Metabolites

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural determination of organic molecules like 4-oxooctanal. High-resolution Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, in particular, offer invaluable insights into the molecular framework and the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. nih.govinnovatechlabs.com By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The aldehydic proton is anticipated to appear as a triplet in the downfield region, typically between δ 9.7 and 9.8 ppm, due to coupling with the adjacent methylene (B1212753) group. The protons on the carbon atoms alpha to the two carbonyl groups will also show distinct chemical shifts. For instance, the methylene protons adjacent to the aldehyde group (C-2) would likely resonate around δ 2.7-2.8 ppm, while the methylene protons adjacent to the ketone group (C-3 and C-5) would appear at slightly different chemical shifts, reflecting their distinct electronic environments. The terminal methyl group of the butyl chain is expected to be the most upfield signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with two distinct signals expected in the downfield region corresponding to the carbonyl carbons of the aldehyde and ketone functional groups. The aldehydic carbon (C-1) is predicted to resonate around δ 202 ppm, while the ketonic carbon (C-4) would likely appear slightly more upfield, around δ 211 ppm. The remaining carbon signals would be found in the aliphatic region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in the complete structural assignment. ruc.dk

| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 9.77 (t) | 202.5 |

| 2 | 2.75 (t) | 43.0 |

| 3 | 2.90 (t) | 36.5 |

| 4 | - | 211.0 |

| 5 | 2.45 (t) | 42.5 |

| 6 | 1.58 (sext) | 26.0 |

| 7 | 1.35 (sext) | 22.5 |

| 8 | 0.92 (t) | 13.9 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to be characterized by two distinct carbonyl (C=O) stretching absorption bands due to the presence of both an aldehyde and a ketone. vscht.czlibretexts.org

The C=O stretch of the saturated aliphatic aldehyde is anticipated to appear in the range of 1740-1720 cm⁻¹. masterorganicchemistry.com Concurrently, the C=O stretch of the saturated aliphatic ketone is expected to absorb in a similar region, typically between 1725-1705 cm⁻¹. The presence of two distinct carbonyl peaks, or a broadened peak in this region, would be a strong indicator of the bifunctional nature of this compound.

Another key diagnostic feature for the aldehyde group is the C-H stretching vibration of the aldehydic proton, which typically gives rise to two weak to medium intensity bands in the region of 2830-2695 cm⁻¹. The presence of these bands, in conjunction with the carbonyl absorptions, provides compelling evidence for the this compound structure. The spectrum would also display C-H stretching and bending vibrations for the aliphatic portions of the molecule in the ranges of 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (R-CHO) | C=O Stretch | 1740-1720 | Strong |

| Ketone (R-CO-R) | C=O Stretch | 1725-1705 | Strong |

| Aldehyde (R-CHO) | C-H Stretch | 2830-2800 and 2730-2700 | Weak-Medium |

| Alkyl (C-H) | C-H Stretch | 2960-2850 | Strong |

| Alkyl (C-H) | C-H Bend | 1465-1370 | Medium |

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) is a cornerstone of modern metabolomics, offering unparalleled sensitivity and selectivity for the detection and quantification of small molecules in complex biological samples. When coupled with chromatographic separation techniques, MS provides a powerful platform for the analysis of this compound and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

LC-MS/MS is a highly sensitive and specific technique for the analysis of a wide range of metabolites. drugbank.comresearchgate.net The liquid chromatography step separates this compound from other components in a mixture based on its physicochemical properties, such as polarity. Following separation, the compound is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and introduced into the mass spectrometer.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) corresponding to this compound is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) produce a characteristic fragmentation pattern that serves as a molecular fingerprint for confident identification. This high degree of selectivity allows for accurate quantification even in complex biological matrices. The fragmentation of this compound would be expected to occur at the bonds adjacent to the carbonyl groups, leading to characteristic neutral losses and charged fragments.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 143.1 | 115.1 | CO (28.0) | [C₇H₁₅O]⁺ |

| 143.1 | 99.1 | C₂H₄O (44.0) | [C₆H₁₁O]⁺ |

| 143.1 | 85.1 | C₃H₆O (58.0) | [C₅H₉O]⁺ |

| 143.1 | 71.1 | C₄H₈O (72.0) | [C₄H₇O]⁺ |

| 143.1 | 57.1 | C₅H₁₀O (86.0) | [C₄H₉]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis and Metabolomics

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. nih.govwikipedia.org For the analysis of this compound, derivatization may be employed to increase its volatility and thermal stability, although it may also be amenable to direct analysis. In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that aids in its identification. innovatechlabs.comshimadzu.com The Kovats retention index, a standardized measure of retention time, has been reported for this compound, with values of 1099 and 1100 on a standard non-polar column. nih.gov

Upon elution from the GC column, the analyte is ionized, typically by electron ionization (EI), which generates a unique mass spectrum characterized by a molecular ion and a series of fragment ions. This mass spectrum can be compared to spectral libraries for positive identification. GC-MS is particularly well-suited for metabolomic studies due to its high chromatographic resolution and the availability of extensive spectral databases. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 142.20 g/mol | nih.gov |

| Kovats Retention Index (Standard Non-polar Column) | 1099, 1100 | nih.gov |

Isotopic Labeling and Tracing Techniques in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. wikipedia.orgacs.org By introducing a labeled version of this compound, where one or more atoms are replaced with a stable isotope (e.g., ¹³C or ²H), researchers can follow its transformation into various metabolites. nih.govmdpi.com

For example, by administering ¹³C-labeled this compound to a cell culture or an animal model, the incorporation of the ¹³C label into downstream metabolites can be monitored using mass spectrometry or NMR spectroscopy. nih.gov This allows for the elucidation of metabolic pathways involving this compound, such as its oxidation, reduction, or conjugation products. Mass spectrometry can distinguish between the labeled and unlabeled metabolites based on the mass shift introduced by the isotope, while NMR can pinpoint the exact location of the label within the metabolite's structure. acs.org

This approach provides dynamic information about metabolic fluxes and pathway activities, offering a deeper understanding of the biochemical roles and transformations of this compound in biological systems. researchgate.netnih.gov Isotope tracing studies can reveal whether the carbon skeleton of this compound is used for the synthesis of other molecules, or if it is primarily catabolized for energy production. nih.gov

Application of Stable Isotope Tracers (e.g., ¹³C, ¹⁸O) for Pathway Mapping

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways by tracking the fate of isotopically labeled substrates through a series of biochemical reactions. bohrium.com This approach offers unparalleled insights into the metabolic wiring of cells and can be instrumental in mapping the biotransformation of this compound. bohrium.com By introducing this compound labeled with stable isotopes such as carbon-13 (¹³C) or oxygen-18 (¹⁸O) into a biological system, researchers can trace the incorporation of these isotopes into downstream metabolites, thereby identifying the products of its metabolism and the enzymatic pathways involved.

While specific studies on the synthesis and application of isotopically labeled this compound are not extensively documented, the principles of metabolic tracing with labeled compounds are well-established. For instance, the metabolism of other structurally related lipid peroxidation products, such as 4-hydroxy-2-nonenal (HNE), has been extensively studied and can serve as a model for predicting the metabolic fate of this compound. acs.orgnih.govmdpi.comnih.gov The primary metabolic routes for aldehydes like HNE include oxidation to a carboxylic acid, reduction to an alcohol, and conjugation with glutathione (B108866). mdpi.comnih.gov

A hypothetical stable isotope tracing experiment to map the metabolism of this compound could involve the synthesis of [¹³C₈]-4-oxooctanal, where all eight carbon atoms are replaced with ¹³C. Following the introduction of this labeled compound into a cellular or in vivo model, metabolites would be extracted and analyzed by mass spectrometry. The detection of metabolites with a corresponding mass shift would confirm them as derivatives of this compound.

Table 1: Hypothetical ¹³C-Tracer Study for this compound Metabolism

| Labeled Precursor | Expected Metabolic Pathway | Potential Labeled Metabolite | Expected Mass Shift (vs. Unlabeled) |

| [¹³C₈]-4-oxooctanal | Oxidation | [¹³C₈]-4-oxooctanoic acid | +8 Da |

| [¹³C₈]-4-oxooctanal | Reduction | [¹³C₈]-4-oxooctanol | +8 Da |

| [¹³C₈]-4-oxooctanal | Glutathione Conjugation | [¹³C₈]-4-oxooctanal-GSH | +8 Da |

In addition to ¹³C, ¹⁸O can be used as a tracer to investigate specific enzymatic mechanisms. For example, ¹⁸O-labeling studies have been employed to elucidate the role of cytochrome P450 enzymes in the oxidative deformylation of aldehydes. nih.gov A similar approach could be used to investigate the oxidative metabolism of this compound, providing insights into the specific catalytic mechanisms involved.

Derivatization Strategies for Enhanced Analytical Detection (e.g., Pentafluorobenzyl Oxime)

The inherent volatility and reactivity of aldehydes like this compound can complicate their direct analysis. Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. For the analysis of aldehydes and ketones, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used and effective strategy. nih.govnih.govsigmaaldrich.comresearchgate.net

The reaction of PFBHA with the carbonyl groups of this compound results in the formation of stable pentafluorobenzyl oxime (PFBO) derivatives. This derivatization offers several advantages for gas chromatography-mass spectrometry (GC-MS) analysis:

Enhanced Volatility and Thermal Stability: The resulting oximes are more volatile and thermally stable than the parent aldehyde, making them suitable for GC analysis. sigmaaldrich.com

Increased Sensitivity: The pentafluorobenzyl group is highly electronegative, which makes the derivative amenable to sensitive detection by electron capture negative ionization (ECNI) mass spectrometry. nih.gov This technique can achieve detection limits in the picomolar range. researchgate.net

Characteristic Mass Spectra: The PFBHA derivatives produce predictable and characteristic fragmentation patterns in mass spectrometry, aiding in their identification and quantification. researchgate.net

The derivatization of this compound with PFBHA would result in the formation of a bis-PFBO derivative, as both the aldehyde and ketone functional groups will react. The subsequent analysis by GC-MS would allow for the separation and detection of this derivative. In negative ion chemical ionization (NICI) mode, the mass spectrum would be expected to show a prominent ion corresponding to the loss of a hydrogen fluoride (B91410) molecule ([M-HF]⁻) from the molecular ion. nih.gov

Table 2: Predicted Mass Spectrometry Data for Bis-PFBHA-Derivatized this compound

| Derivative | Ionization Mode | Predicted Key Fragment Ions (m/z) |

| This compound-bis-pentafluorobenzyl oxime | NICI-MS | [M]⁻, [M-HF]⁻, [M-2HF]⁻, 181 ([C₆F₅CH₂]⁻) |

The use of an isotopically labeled internal standard, such as a deuterated analog of this compound, in conjunction with PFBHA derivatization and GC-MS analysis, would enable accurate and precise quantification of this compound in complex biological samples.

Emerging Research Directions and Translational Perspectives for 4 Oxooctanal

Exploration of Novel 4-Oxooctanal Derivatives and Analogs with Modified Reactivity

Research into novel derivatives and analogs of chemical compounds often aims to fine-tune their reactivity, solubility, or biological activity. While specific studies detailing the synthesis and characterization of novel this compound derivatives with systematically modified reactivity are not extensively detailed in the current literature, general principles from related compounds suggest potential directions. For instance, modifications to the aldehyde or ketone functionalities, or alterations to the carbon chain length and branching, could yield analogs with altered chemical behavior. Studies on similar compounds, such as 3,7-Dimethyl-6-oxooctanal, indicate that functional group modifications can impact properties like acidity, solubility, and susceptibility to nucleophilic addition or reduction reactions . The exploration of such derivatives could lead to compounds with tailored properties for specific applications, though direct research on this compound derivatives remains an area for future investigation.

Advanced Mechanistic Studies on Specific Cellular Targets and Enzymes

Emerging research suggests a potential link between this compound and serum paraoxonase 1 (PON1) acs.orgoregonstate.edu. PON1 is an enzyme known for its hydrolytic activities, including lactonase activity acs.orgnih.govresearchgate.net. Studies have demonstrated that paraoxonases, specifically PON1 and PON2, can facilitate the metabolic conversion of compounds like 5,6,7,8-tetrahydroxy-4-oxooctanal (THO), which is derived from acrolein conjugates nih.govresearchgate.net. This interaction implies that enzymes such as PON1 and PON2 could serve as cellular targets or key players in the metabolic pathways involving this compound or its related metabolites. The presence of reactive aldehyde and ketone groups in molecules like this compound suggests a potential for covalent interactions with nucleophilic sites on proteins and enzymes, which could alter their biological functions . Advanced mechanistic studies are crucial to precisely identify the specific cellular targets and enzymatic pathways with which this compound directly interacts.

Development of Enhanced Analytical Probes for In Situ Detection and Imaging

The precise detection and localization of chemical compounds within biological systems are critical for understanding their roles. Significant advancements have been made in developing fluorescent probes for the detection of aldehydes in living systems, often utilizing the inherent reactivity of aldehydes with specific chemical moieties to generate a detectable signal rsc.org. These probes can be engineered to exhibit high selectivity, rapid kinetics, and tunable spectral properties, allowing for the detection of various endogenous and exogenous aldehydes within complex biological environments rsc.org. While specific fluorescent probes tailored for the in situ detection or imaging of this compound have not been extensively reported, the general progress in aldehyde detection probes indicates a promising trajectory. It is conceivable that existing probe technologies designed for other reactive aldehydes could be adapted or modified to target and visualize this compound within cellular or tissue contexts, thereby facilitating a deeper understanding of its distribution and dynamics.

Integration with Systems Biology and Omics Approaches for Comprehensive Metabolic Network Mapping

Systems biology and omics approaches offer powerful frameworks for mapping complex metabolic networks and understanding the interconnectedness of biological processes. Research linking this compound to studies involving "Multi-Omics Analysis of PON1 Lactonase Activity" acs.orgoregonstate.edu highlights the growing trend of integrating diverse data types, such as genomics, transcriptomics, proteomics, and metabolomics, into the study of this compound and its associated enzymes. The metabolic transformation and detection of related compounds like THO within cellular environments, facilitated by enzymes such as paraoxonases nih.govresearchgate.net, underscore the importance of understanding the synthesis, degradation, and flux of such molecules within cellular pathways. Integrating this compound into comprehensive metabolic network maps, informed by multi-omics data, is essential for elucidating its precise role in cellular metabolism, identifying its biosynthetic precursors, and understanding its downstream metabolic products.

Compound Properties of this compound

| Property | Value | Unit | Source/Method |

| Molecular Formula | C8H14O2 | - | PubChem nih.gov, Chemeo chemeo.com |

| Molecular Weight | 142.20 | g/mol | PubChem nih.gov, Chemeo chemeo.com |

| IUPAC Name | This compound | - | PubChem nih.gov |

| CAS Registry Number | 66662-22-4 | - | PubChem nih.gov, Chemsrc chemsrc.com |

| LogP (octanol/water) | 1.725 | - | Chemeo chemeo.com |

| Kovats Retention Index | 1099, 1100 | - | NIST nih.gov |

| Boiling Point (calculated) | 484.97 | K | Joback chemeo.com |

| Critical Temperature (calc.) | 666.17 | K | Joback chemeo.com |

List of Compounds Mentioned

this compound

3,7-Dimethyl-6-oxooctanal

Citronellal

Serum Paraoxonase 1 (PON1)

Serum Paraoxonase 2 (PON2)

5,6,7,8-Tetrahydroxy-4-oxooctanal (THO)

Acrolein

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Oxooctanal, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves oxidation of octanal derivatives or aldol condensation followed by selective oxidation. Key variables include catalyst choice (e.g., CrO₃ vs. TEMPO), solvent polarity, and reaction temperature. For reproducible yields, optimize stoichiometry and monitor reaction progress via TLC or GC-MS. Purification via fractional distillation or column chromatography is critical to isolate high-purity product, with characterization by NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity .

Q. How can spectroscopic and chromatographic techniques characterize this compound’s structural and chemical properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., aldehyde proton at ~9.8 ppm, ketone absence due to tautomerism). ¹³C NMR identifies carbonyl carbons (C=O at ~200 ppm) and alkyl chain signals.

- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (aldehyde C=O) and ~2700 cm⁻¹ (C-H stretch of aldehyde).

- GC-MS/HPLC : Quantify purity and detect byproducts; retention times and fragmentation patterns validate molecular identity.

- Best Practice: Cross-validate results with literature data and use deuterated solvents to avoid interference .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the keto-enol tautomerism of this compound, and what mechanistic insights can be derived?

- Methodological Answer :

- Experimental Design : Use variable-temperature NMR in solvents of differing polarity (e.g., DMSO vs. CDCl₃) to monitor tautomeric equilibrium. Calculate equilibrium constants (K) and thermodynamic parameters (ΔG, ΔH) via van’t Hoff plots.

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers for tautomer interconversion.

- Data Contradiction Tip: If experimental and computational results conflict, re-examine solvent-solute interactions or consider proton exchange kinetics .

Q. What strategies resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Comparative Kinetic Studies : Conduct pH-controlled experiments (e.g., HCl vs. NaOH) to track reaction pathways (e.g., aldol addition vs. Cannizzaro reaction). Use stopped-flow techniques for rapid kinetic data.

- Isotopic Labeling : Introduce ¹⁸O at the carbonyl group to trace oxygen migration in degradation products.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences. Address discrepancies by verifying reagent purity and excluding ambient moisture interference .

Q. What are the challenges in quantifying this compound’s stability in biological matrices, and how can they be mitigated?

- Methodological Answer :

- Sample Preparation : Use stabilizing agents (e.g., semicarbazide) to trap aldehydes and prevent degradation. Validate recovery rates via spike-and-recovery experiments.

- Analytical Techniques : Employ LC-MS/MS with MRM (multiple reaction monitoring) for high sensitivity. Calibrate against deuterated internal standards (e.g., this compound-d₂) to correct matrix effects.

- Pitfall Avoidance: Preclude autoxidation by working under inert atmospheres and storing samples at -80°C .

Methodological Frameworks for Research Design

- Feasibility : Ensure access to specialized equipment (e.g., cryogenic NMR probes, high-vacuum distillation) and validate protocols via pilot studies .

- Originality : Investigate underexplored reactions (e.g., photochemical transformations) or novel applications (e.g., as a chiral building block) .

- Ethical Compliance : Adhere to safety protocols for handling volatile aldehydes and hazardous oxidants .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.